N-[2-(2-Thienyl)ethyl]formamide chemical properties
N-[2-(2-Thienyl)ethyl]formamide chemical properties
N-[2-(2-Thienyl)ethyl]formamide: A Definitive Guide to Physicochemical Properties and Thienopyridine Synthesis
Executive Overview
As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) route scouting, I frequently encounter intermediates that serve as the linchpin for entire classes of therapeutics. N-[2-(2-Thienyl)ethyl]formamide (CAS: 28783-49-5) is one such molecule. It is the critical upstream precursor in the synthesis of thienopyridine-class P2Y12 receptor antagonists, including the blockbuster antiplatelet drugs clopidogrel, ticlopidine, and prasugrel.
This technical guide provides an in-depth analysis of N-[2-(2-Thienyl)ethyl]formamide, detailing its physicochemical profiling, the mechanistic rationale behind its reactivity, and field-proven, self-validating experimental workflows.
Physicochemical Profiling and Structural Dynamics
Understanding the baseline properties of N-[2-(2-Thienyl)ethyl]formamide is essential for optimizing reaction conditions and downstream purification. The molecule consists of an electron-rich thiophene ring tethered via an ethyl chain to a formamide group [1]. The formamide moiety exists in a state of cis-trans isomerism (rotamers) due to the partial double-bond character of the C-N amide bond, which is readily observable in NMR spectroscopy.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | N-[2-(thiophen-2-yl)ethyl]formamide |
| CAS Registry Number | 28783-49-5 |
| Molecular Formula | C7H9NOS |
| Molecular Weight | 155.22 g/mol |
| Appearance | Pale yellow to amber viscous liquid |
| Density | ~1.15 g/cm³ |
| Solubility Profile | Soluble in DCM, Toluene, MeOH, EtOAc; Slightly soluble in H2O |
| Storage Conditions | Ambient temperature, protected from moisture and strong oxidizers |
Mechanistic Chemistry: The Bischler-Napieralski Paradigm
The strategic value of N-[2-(2-Thienyl)ethyl]formamide lies in its susceptibility to the Bischler-Napieralski cyclization . This reaction constructs the fused piperidine ring, yielding the thieno[3,2-c]pyridine core.
Causality of the Mechanism:
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Activation: The formamide carbonyl oxygen is highly nucleophilic and attacks the electrophilic phosphorus of Phosphorus Oxychloride (POCl3), generating a highly reactive chloroiminium ion (Vilsmeier-Haack type intermediate).
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Electrophilic Aromatic Substitution (EAS): The thiophene ring is electron-rich. The C3 position of the thiophene (alpha to the tether) acts as a nucleophile, attacking the chloroiminium carbon. Why C3? The heteroatom (Sulfur) directs electrophilic attack to the alpha and beta positions; geometrically, the tether forces ring closure exclusively at the C3 position to form a thermodynamically stable six-membered ring.
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Elimination: Loss of a proton and dichlorophosphoric acid (HOPCl2) restores aromaticity to the thiophene ring and generates the cyclic imine: 6,7-dihydrothieno[3,2-c]pyridine.
Fig 1. Synthetic pathway from 2-(2-thienyl)ethylamine to thienopyridine APIs.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and safety, the following protocols incorporate In-Process Controls (IPCs) to create a self-validating system.
Protocol 1: Synthesis of N-[2-(2-Thienyl)ethyl]formamide Objective: Formylate 2-(2-thienyl)ethylamine with high atom economy.
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Reagent Charging: In a round-bottom flask, combine 1.0 eq of 2-(2-thienyl)ethylamine with 1.5 eq of ethyl formate. Causality: Ethyl formate is chosen over formic acid to prevent the formation of the amine formate salt, which requires higher temperatures to dehydrate into the amide.
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Reflux: Heat the mixture to 60°C for 4 hours.
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IPC (Self-Validation): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). Spray with ninhydrin and heat. The disappearance of the primary amine spot (ninhydrin-positive, Rf ~0.1) and the appearance of a UV-active spot (Rf ~0.4) confirms reaction completion.
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Workup: Concentrate under reduced pressure to remove ethanol (byproduct) and excess ethyl formate, yielding the product as a viscous amber liquid.
Protocol 2: Bischler-Napieralski Cyclization and Reduction Objective: Convert the formamide to 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (CAS: 28783-41-7) [2, 3].
Fig 2. Step-by-step workflow for the Bischler-Napieralski cyclization.
Step-by-Step Execution & Causality:
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Solvent Selection: Dissolve N-[2-(2-Thienyl)ethyl]formamide in anhydrous toluene. Causality: Toluene allows for a higher reflux temperature (~110°C) compared to DCM, driving the cyclization to completion.
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Electrophile Addition: Cool the reactor to 0-5°C. Add 1.2 eq of POCl3 dropwise. Causality: The initial Vilsmeier-type complex formation is highly exothermic. Thermal runaway must be prevented to avoid polymerization of the thiophene ring.
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Cyclization: Heat to reflux for 3 hours.
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Quenching: Cool to room temperature and pour slowly into crushed ice. Causality: Ice water safely hydrolyzes unreacted POCl3 and phosphorodichloridate intermediates without excessive heating.
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Basification: Add 20% NaOH(aq) until pH 9-10 is reached. Causality: The intermediate 6,7-dihydrothieno[3,2-c]pyridine is a basic imine. It exists as a water-soluble hydrochloride salt in the acidic quench. Basification neutralizes it, forcing it into the organic phase.
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Extraction & Reduction: Extract with DCM. To the organic layer, add methanol and 1.5 eq of NaBH4 at 0°C. Stir for 2 hours. Causality: NaBH4 selectively reduces the cyclic imine to the secondary amine.
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IPC (Self-Validation): LC-MS analysis. The imine intermediate (m/z 138 [M+H]+) must completely shift to the amine product (m/z 140[M+H]+).
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Salt Formation: Treat the isolated free base with HCl gas in ether to precipitate 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride.
Analytical Characterization Data
Proper analytical validation ensures the integrity of the synthesized N-[2-(2-Thienyl)ethyl]formamide before committing it to the harsh Bischler-Napieralski conditions.
Table 2: Analytical Validation Markers
| Analytical Method | Expected Signals & Interpretation |
| 1H NMR (CDCl3, 400 MHz) | ~8.1-8.2 ppm (1H, s/d): Formyl proton (split due to rotamers).~6.8-7.2 ppm (3H, m): Thiophene aromatic protons.~5.5-6.0 ppm (1H, br s): Amide NH.~3.5-3.6 ppm (2H, q): CH2 adjacent to Nitrogen.~3.0-3.1 ppm (2H, t): CH2 adjacent to Thiophene. |
| 13C NMR (CDCl3, 100 MHz) | ~161.5 ppm: Carbonyl carbon (C=O).~123-127 ppm: Thiophene carbons.~39.5 ppm: C-N carbon.~29.8 ppm: C-Thiophene carbon. |
| Mass Spectrometry (ESI+) | m/z 156.0 [M+H]+ : Confirms the molecular weight of the intact formamide. |
Conclusion
N-[2-(2-Thienyl)ethyl]formamide is a master key in medicinal chemistry for accessing the thienopyridine scaffold. By strictly controlling the thermodynamics of the Bischler-Napieralski cyclization and employing rigorous in-process analytical controls, chemists can achieve near-quantitative yields of the downstream intermediates required for life-saving cardiovascular drugs.
